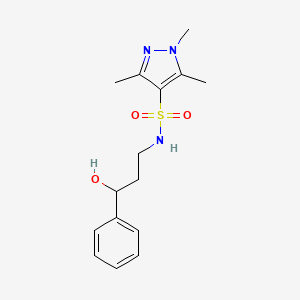
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H21N3O3S and its molecular weight is 323.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with 1,3,5-trimethyl-1H-pyrazole and appropriate sulfonyl chlorides.
- Reaction Conditions : The reaction is conducted in a solvent such as dichloromethane (DCM) with a base like DIPEA (N,N-Diisopropylethylamine) at controlled temperatures.
- Characterization Techniques : The products are characterized using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and elemental analysis.
2. Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas:
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit antiproliferative activity against various cancer cell lines. For instance, one study reported that specific derivatives showed significant inhibition of U937 cell proliferation with an IC50 value indicating effective cytotoxicity without substantial cytotoxic effects on normal cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Glycation : This compound has been noted for its ability to inhibit the glycation process, which is linked to various chronic diseases.
- Antioxidant Properties : It exhibits antioxidant activity that can protect cells from oxidative stress.
Other Biological Activities
This compound and its derivatives have also been studied for their potential as:
- Antibacterial Agents : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Agents : The ability to modulate inflammatory pathways has been observed, suggesting its use in inflammatory diseases.
3. Case Studies
Several case studies highlight the effectiveness of pyrazole sulfonamides:
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a series of pyrazole sulfonamide derivatives against human cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell cycle progression. Results indicated that certain derivatives significantly reduced cell viability compared to control groups .
Case Study 2: Antibacterial Activity
In vitro tests showed that some derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing their potential as new antimicrobial agents .
4. Summary of Research Findings
属性
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-15(12(2)18(3)17-11)22(20,21)16-10-9-14(19)13-7-5-4-6-8-13/h4-8,14,16,19H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSDHORZIIHISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













